molecular formula C18H20O7 B13783745 3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B13783745
M. Wt: 348.3 g/mol
InChI Key: TXGSWSLEXUUZLK-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate: is an organic compound that features both dimethoxyphenyl and trimethoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4-Dimethoxyphenol with 3,4,5-Trimethoxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects . It can also interact with receptors and proteins involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyphenyl 3,4,5-trimethoxybenzoate is unique due to its combination of dimethoxyphenyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H20O7/c1-20-13-7-6-12(10-14(13)21-2)25-18(19)11-8-15(22-3)17(24-5)16(9-11)23-4/h6-10H,1-5H3

InChI Key

TXGSWSLEXUUZLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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